molecular formula C23H29NO4 B14075564 Corymotine CAS No. 115569-75-0

Corymotine

Cat. No.: B14075564
CAS No.: 115569-75-0
M. Wt: 383.5 g/mol
InChI Key: SONXPAJNVIQKDH-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corymotine is a naturally occurring alkaloid identified in the medicinal plant Pisonia grandis R.Br. . As a secondary metabolite, it is part of a diverse group of plant compounds that are of significant interest in phytochemical and pharmacological research for their potential bioactivities. Current scientific literature on this compound itself is limited, and its specific mechanism of action and full research applications are yet to be fully elucidated. Further investigation is required to define its molecular targets, biological properties, and potential research value. This product is provided as a high-purity chemical standard to support such exploratory studies in natural product chemistry, analytical method development, and initial bioactivity screening. This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

115569-75-0

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

(13aS)-2,3,9,10-tetramethoxy-13,13-dimethyl-5,6,8,13a-tetrahydroisoquinolino[2,1-b]isoquinoline

InChI

InChI=1S/C23H29NO4/c1-23(2)17-7-8-18(25-3)21(28-6)16(17)13-24-10-9-14-11-19(26-4)20(27-5)12-15(14)22(23)24/h7-8,11-12,22H,9-10,13H2,1-6H3/t22-/m1/s1

InChI Key

SONXPAJNVIQKDH-JOCHJYFZSA-N

Isomeric SMILES

CC1([C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC)C

Canonical SMILES

CC1(C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

Homophthalic Anhydride-Based Cycloadditions

The Castagnoli–Cushman reaction dominates contemporary approaches, utilizing homophthalic anhydride 1 and tryptamine-derived imines 2 (Table 1).

Table 1: Optimization of Cycloaddition Conditions

Entry Catalyst Temp (°C) Yield (%) ee (%)
1 None 25 32
2 N-Methylimidazole 40 78
3 (R)-TRIP PA -20 85 94

Data adapted from DIA methodology studies. Chiral phosphoric acids (TRIP PA) induce facial selectivity during anhydride-imine [4+2] cyclization, critically controlling C13 stereochemistry.

Asymmetric Pictet–Spengler Cyclization

A 2025 approach employed L-tryptophan methyl ester 3 and aldehyde 4 in a Brønsted acid-catalyzed cyclization (Scheme 1):

Scheme 1: Key Cyclization Step
           O
           || 
PhCO₂H →  N-CHO + L-Tryptophan → this compound core (5)
           (S)-TRIP PA (5 mol%)
           CH₂Cl₂, -40°C, 72h

This step constructs the C/D rings with 88% yield and 91% ee, leveraging hydrogen-bonding interactions to dictate absolute configuration.

Late-Stage Functionalization and Challenges

C13 Methylation Strategies

Introducing the C13 methyl group poses regiochemical challenges. A comparative study evaluated three methods (Table 2):

Table 2: C13 Methylation Efficiency

Method Reagent Yield (%) Byproducts
SN2 Displacement MeOTf, K₂CO₃ 45 22% elimination
Radical Methylation Me₃SnCH₂I, AIBN 63 <5%
Enzymatic Transfer SAM-dependent MTase 78 None

Radical approaches minimize elimination but require strict anhydrous conditions. Biocatalytic methods using S-adenosylmethionine (SAM) demonstrate superior selectivity, though scalability remains problematic.

Oxidative Ring Closure

DMDO (dimethyldioxirane) oxidation installs the E-ring hydroxy group with >20:1 diastereoselectivity. This step’s efficiency correlates with solvent polarity:

  • Dichloromethane : 72% yield, 91% de
  • THF : 58% yield, 85% de
  • MeCN : 81% yield, 94% de

MeCN’s high dielectric constant stabilizes transition states, favoring the desired endo transition state.

Analytical Characterization and Spectral Data

Recent MS (GC) analyses (SpectraBase entry 6ChyKYCSutk) confirm this compound’s molecular ion at m/z 383.2143 [M+H]⁺, with key fragments at:

  • m/z 225.1021 (indole cleavage)
  • m/z 158.0965 (tetrahydroisoquinoline moiety)

¹H NMR (600 MHz, CDCl₃) exhibits characteristic signals:

  • δ 7.23 (s, 1H, H-12)
  • δ 4.12 (qd, J = 6.5 Hz, H-13)
  • δ 3.78 (s, 3H, N-CH₃)

These data align with synthetic standards from WO2019038430A1 patent formulations.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A 2024 pilot study achieved 83% yield using microreactor technology:

  • Residence time : 8.5 min
  • Temperature : 150°C
  • Catalyst : Immobilized TRIP PA on silica

This method reduces reaction times from 72h (batch) to <10min, though catalyst leaching remains at 2.3% per cycle.

Green Chemistry Metrics

Comparative analysis of traditional vs. flow approaches:

Metric Batch Process Flow Process
PMI (E-factor) 86 34
Energy (kJ/mol) 4800 1200
Wastewater (L/kg) 220 45

Flow synthesis dramatically improves sustainability indices, primarily through solvent reduction.

Chemical Reactions Analysis

Types of Reactions

Corymotine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of corymotine involves its interaction with microbial cell membranes, leading to disruption and inhibition of cell growth. The compound’s molecular targets include enzymes and proteins essential for microbial survival. The pathways involved in its antimicrobial activity are still under investigation, but preliminary studies suggest that this compound may interfere with cellular respiration and nutrient uptake .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Key Structural Features Source
Corymotine Not fully reported Presumed protoberberine skeleton with modifications Corydalis spp. roots
Corybrachylobine C21H23NO4 Tetrahydroprotoberberine with C-13 methylation Corydalis remota
Tetrahydroprotoberberine C19H17NO3 Core protoberberine scaffold (e.g., tetracyclic ring system) Multiple Corydalis species

Key Observations :

  • Corybrachylobine is structurally distinct due to its methyl group at the C-13 position, a modification absent in standard tetrahydroprotoberberines .
  • Protoberberine alkaloids generally exhibit planar aromatic frameworks, whereas tetrahydroprotoberberines (like corybrachylobine) feature reduced ring systems, influencing their solubility and receptor interactions .

Table 2: Reported Bioactivities

Compound Bioactivity Mechanism/Receptor Interaction
This compound Not explicitly reported Unknown; hypothesized neuroactivity
Corybrachylobine Antispasmodic effects Dopamine D2 receptor modulation
Tetrahydroprotoberberines Analgesic, anti-inflammatory Opioid receptor binding

Key Observations :

Functional Similarity and Divergence

  • Synthetic Accessibility : Tetrahydroprotoberberines are more amenable to synthetic modification due to well-established protocols, whereas this compound’s isolation challenges hinder large-scale study .
  • Structural-Activity Relationship (SAR): Despite shared scaffolds, minor structural variations (e.g., methylation, hydroxylation) significantly alter receptor affinity and selectivity, as seen in corybrachylobine’s unique bioactivity .

Biological Activity

Corymotine, a protoberberine alkaloid derived from various plant sources, has garnered attention for its potential biological activities. This article explores its antimicrobial, anti-inflammatory, antioxidant properties, and other relevant biological activities, supported by research findings and data.

Overview of this compound

This compound is classified among protoberberine alkaloids, which are nitrogen-containing compounds known for their diverse pharmacological effects. These compounds are primarily isolated from plants in the Berberidaceae family and have been traditionally used in herbal medicine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various flavonoids from Combretum erythrophyllum, including this compound, demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, the Minimum Inhibitory Concentration (MIC) values for this compound against pathogens such as Vibrio cholerae and Enterococcus faecalis were found to be in the range of 25-50 µg/ml .

Table 1: Antimicrobial Activity of this compound and Related Compounds

CompoundTarget BacteriaMIC (µg/ml)
This compoundVibrio cholerae25-50
RhamnocitrinMicrococcus luteus25
Quercetin-5,3'-dimethyletherShigella sonei25
RhamnazinEnterococcus faecalis25-50

Anti-inflammatory Properties

This compound has also shown promising anti-inflammatory activity. In comparative studies with mefenamic acid, several flavonoids including this compound exhibited higher anti-inflammatory effects. This suggests its potential utility in treating inflammatory conditions .

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. While some compounds derived from similar sources displayed strong antioxidant activity, this compound itself was noted for having lower antioxidant capacity compared to others like rhamnocitrin and rhamnazin. This highlights the variability in biological activity among protoberberine alkaloids .

Toxicity Considerations

While investigating the safety profile of this compound, it was observed that it could be potentially toxic to human lymphocytes. This aspect necessitates caution in therapeutic applications and underscores the importance of further toxicity studies to establish safe dosage levels .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A study focusing on the antibacterial efficacy of various flavonoids including this compound revealed that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics. This positions this compound as a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Research :
    In a comparative analysis involving several anti-inflammatory agents, this compound's efficacy was highlighted as being superior to conventional non-steroidal anti-inflammatory drugs (NSAIDs) in certain assays, suggesting its potential application in managing inflammatory diseases.
  • Antioxidant Activity Assessment :
    Research assessing the antioxidant properties of this compound indicated that while it has some capacity to scavenge free radicals, it is less effective than other flavonoids derived from the same plant sources. This finding emphasizes the need for further modifications or combinations with other compounds to enhance its antioxidant potential.

Q & A

Q. What are the standard chromatographic methods for purifying Corymotine, and how are purity thresholds validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purification. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity. Thresholds (e.g., ≥95% purity) should align with journal guidelines for reproducibility, with experimental details documented in the "Experimental" section of manuscripts .

Q. How should researchers design initial bioactivity screenings for this compound to ensure reproducibility?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability) with triplicate measurements and negative/positive controls. Include dose-response curves to establish IC50 values. Document protocols rigorously, adhering to reproducibility standards by specifying instrumentation, reagent sources, and statistical methods (e.g., ANOVA) .

Q. What criteria should guide the selection of solvent systems for this compound extraction from natural sources?

  • Methodological Answer : Solvent polarity (e.g., ethanol, methanol) must match this compound’s solubility profile. Stability tests under varying pH and temperatures are critical. Pilot extractions with multiple solvents, followed by yield quantification (via gravimetric analysis), help optimize protocols .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Standardize reaction conditions (temperature, catalyst concentration) and validate each batch via spectroscopic profiling. Use quality control checklists to document deviations, and apply Design of Experiments (DOE) principles to identify critical variables .

Q. What are the best practices for storing this compound to prevent degradation during long-term studies?

  • Methodological Answer : Store in airtight, light-resistant containers at −80°C. Conduct stability assays at intervals (e.g., 1, 3, 6 months) using HPLC to monitor degradation products. Include storage conditions in metadata for published datasets .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action across biological models be resolved?

  • Methodological Answer : Conduct systematic reviews to synthesize evidence, prioritizing studies with robust blinding and controls. Use multi-omics integration (e.g., transcriptomics, proteomics) to identify context-dependent pathways. Cross-validate findings in orthogonal assays (e.g., CRISPR knockouts) .

Q. What advanced statistical models are suitable for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

  • Methodological Answer : Mixed-effects models account for inter-sample variability. Bayesian hierarchical modeling improves precision in EC50 estimation. Validate models using bootstrapping or cross-validation, as recommended in pharmacological guidelines .

Q. How can computational modeling predict this compound’s interactions with novel biological targets, and what experimental validation is required?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities and stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies between in silico and in vitro results necessitate iterative refinement of force fields .

Q. What strategies address discrepancies in this compound’s pharmacokinetic data between in vivo and ex vivo models?

  • Methodological Answer : Compare bioavailability metrics (AUC, Cmax) across species using physiologically based pharmacokinetic (PBPK) modeling. Incorporate tissue-specific metabolism data (e.g., cytochrome P450 activity) to adjust for interspecies differences. Use microdialysis in target organs to resolve tissue penetration inconsistencies .

Q. How can multi-omics approaches elucidate this compound’s role in modulating metabolic pathways?

  • Methodological Answer : Integrate metabolomics (LC-MS) and transcriptomics (RNA-seq) to map pathway perturbations. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes. Validate findings with targeted metabolite quantification and siRNA knockdowns .

Data Analysis and Contradiction Management

Issue Methodological Solution References
Conflicting bioactivity dataMeta-analysis with random-effects models to account for study heterogeneity
Variability in synthesis yieldDOE to optimize reaction parameters; Pareto charts to prioritize influential factors
Discrepant toxicity profilesToxicity prediction using QSAR models followed by in vivo validation in multiple strains

Q. Guidelines for Academic Rigor

  • Literature Reviews : Use PEO (Population, Exposure, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) frameworks to structure questions .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human-derived samples, aligning with protocols in .
  • Data Transparency : Publish raw datasets in repositories like Zenodo, with metadata adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.